molecular formula C21H26N2O B5736909 N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide

N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide

Cat. No.: B5736909
M. Wt: 322.4 g/mol
InChI Key: LBLUWKFFGQFVLY-UHFFFAOYSA-N
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Description

N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl, a well-known narcotic analgesic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 1-propyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the piperidine nitrogen or carbon atoms.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at these receptors, leading to analgesic effects. The binding of the compound to the receptors triggers a cascade of intracellular events, including the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.

Comparison with Similar Compounds

N-(1-propyl-4-piperidinyl)-4-biphenylcarboxamide is structurally similar to other piperidine derivatives such as:

    Fentanyl: A potent synthetic opioid analgesic.

    N-(1-phenethyl-4-piperidinyl)propionanilide: Another fentanyl analog with similar pharmacological properties.

    N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: A derivative with modifications at the piperidine ring.

Uniqueness

What sets this compound apart is its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles. These differences can potentially lead to variations in potency, duration of action, and side effect profiles, making it a unique candidate for further research and development.

Properties

IUPAC Name

4-phenyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-14-23-15-12-20(13-16-23)22-21(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLUWKFFGQFVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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